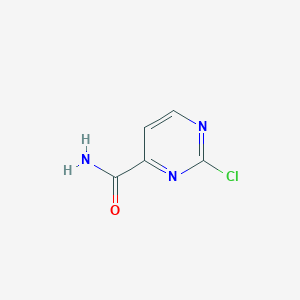

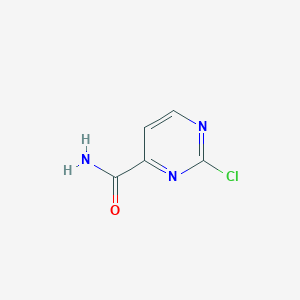

2-Chloropyrimidine-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289417 | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22536-66-9 | |

| Record name | 22536-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloropyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-chloropyrimidine-4-carboxamide, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthesis routes for enhanced comprehension.

Core Synthesis Pathways

The most prevalent and well-documented methods for the synthesis of this compound commence with the corresponding carboxylic acid, 2-chloropyrimidine-4-carboxylic acid. Two primary pathways are detailed below, differing in the method of carboxylic acid activation.

Pathway 1: Two-Step, One-Pot Synthesis via Thionyl Chloride

This efficient method involves the conversion of 2-chloropyrimidine-4-carboxylic acid to its acyl chloride derivative using thionyl chloride, which is then reacted in situ with ammonium hydroxide to yield the desired carboxamide.

Experimental Protocol:

A solution of 2-chloropyrimidine-4-carboxylic acid (500 mg, 1.00 equivalent) in thionyl chloride (10 mL) is heated to 90°C for 30 minutes. Following the reaction, the excess thionyl chloride is removed under reduced pressure. The resulting residue is cooled to 0°C, and an ammonium hydroxide solution (20 mL) is slowly added. The reaction mixture is then extracted with dichloromethane (3 x 20 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid (320 mg).[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyrimidine-4-carboxylic acid | [2] |

| Reagents | Thionyl chloride, Ammonium hydroxide | [2] |

| Yield | 320 mg | [2] |

| Appearance | White solid | [2] |

| Analytical Data | LC-MS (ES, m/z): 158 [M+H]⁺ | [2] |

Synthesis Pathway Diagram:

Caption: One-pot synthesis of this compound via a carbonyl chloride intermediate.

Pathway 2: Synthesis from Pre-formed Acyl Chloride and Ammonia

This alternative pathway involves the initial synthesis and isolation of 2-chloropyrimidine-4-carbonyl chloride, which is subsequently reacted with ammonia gas in an organic solvent.

Experimental Protocol:

Ammonia gas is passed through 20 mL of tetrahydrofuran for 35 minutes at -6°C. The solution is then warmed to 10°C, and 1.5 g (8.47 mmol) of 2-chloropyrimidine-4-carbonyl chloride is added. The reaction is stirred at room temperature for 45 minutes. Upon completion, the reaction mixture is concentrated, and the residue is poured into 90 mL of a saturated sodium bicarbonate solution. The aqueous phase is extracted three times with 50 mL of ethyl acetate. The combined organic phases are washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1.07 g of a white solid product.[4][5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Chloropyrimidine-4-carbonyl chloride | [4][5] |

| Reagents | Ammonia gas, Tetrahydrofuran | [4][5] |

| Yield | 1.07 g (80%) | [4][5] |

| Appearance | White solid | [4][5] |

| Melting Point | 147.2°C - 151.4°C | [4][5] |

| Analytical Data | ¹H-NMR (CDCl₃, 300 MHz) δ (ppm): 6.2 (br. s), 7.25 (s), 7.7 (br. s), 8.1 (d), 8.9 (d) | [5] |

Synthesis Pathway Diagram:

Caption: Synthesis of this compound from its pre-formed acyl chloride.

Alternative Synthesis Route

An alternative synthesis of this compound can be achieved from 2-chloropyrimidine-4-carbonitrile. This method involves the treatment of the nitrile with gaseous hydrochloric acid in formic acid.[6]

Synthesis of Precursors

A key starting material for the primary synthesis pathways is 2-chloropyrimidine. A common method for its preparation is the diazotization of 2-aminopyrimidine.

Experimental Protocol for 2-Chloropyrimidine Synthesis:

In a 3-liter three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, 500 mL of concentrated hydrochloric acid (6.0 moles) is cooled to 0°C. To this solution, 142 g (1.5 moles) of 2-aminopyrimidine is added portion-wise with stirring until a homogenous solution is obtained. The solution is then cooled to -15°C. A cold solution of 207 g (3.0 moles) of sodium nitrite in 375 mL of water is added dropwise over 55 minutes, maintaining the reaction temperature between -15°C and -10°C. The solution is stirred for an additional hour, allowing the temperature to rise to -5°C. The mixture is carefully neutralized to approximately pH 7 with a 30% sodium hydroxide solution, ensuring the temperature does not exceed 0°C. The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration and washed thoroughly with ether. The cold filtrate is extracted with four 75-mL portions of ether. The combined extracts are dried over anhydrous sodium sulfate, the solvent is removed, and the residue is recrystallized from isopentane to give white crystals of 2-chloropyrimidine.[7]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyrimidine | [7] |

| Reagents | Concentrated HCl, Sodium nitrite, Sodium hydroxide | [7] |

| Yield | 44-46 g (26-27%) | [7] |

| Melting Point | 64.5-65.5°C | [7] |

Synthesis Pathway Diagram:

Caption: Synthesis of 2-Chloropyrimidine via diazotization of 2-aminopyrimidine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 5. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]

- 6. NZ243336A - 2-aminopyrimidine-4-carboxamide derivative, pharmaceutical compositions - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, a fundamental component of nucleic acids, makes it a valuable scaffold in medicinal chemistry and agrochemical research.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role as a synthetic building block.

Physicochemical Properties

The physicochemical characteristics of this compound are pivotal for its application in chemical synthesis and drug design. A summary of its key properties is presented below.

| Property | Value | Source |

| Chemical Structure |  | PubChem CID: 247028 |

| Molecular Formula | C₅H₄ClN₃O | [1][4][5][6] |

| Molecular Weight | 157.56 g/mol | [1][4][5][6][7] |

| Appearance | Yellow to orange solid, White to off-white solid, Light yellow solid | [1][8] |

| CAS Number | 22536-66-9 | [1][4][5][6] |

| Melting Point | 147.2 °C to 151.4 °C | [9] |

| Boiling Point | 454.7 °C at 760 mmHg (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | 0.4 (Computed by XLogP3) | [7] |

| pKa | Data not available | |

| Solubility | Data not available for common solvents |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the characterization and application of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis of this compound from 2-Chloropyrimidine-4-carboxylic acid

This protocol describes a common method for the synthesis of the title compound.[8]

Materials:

-

2-Chloropyrimidine-4-carboxylic acid

-

Thionyl chloride

-

Ammonium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloropyrimidine-4-carboxylic acid (e.g., 500 mg) in thionyl chloride (e.g., 10 mL).

-

Heat the reaction mixture to 90 °C for 30 minutes.

-

After the reaction is complete, remove the excess thionyl chloride by concentration under reduced pressure.

-

Cool the residue to 0 °C.

-

Slowly add ammonium hydroxide solution (e.g., 20 mL).

-

Extract the reaction mixture with dichloromethane (e.g., 3 x 20 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Gallenkamp apparatus)[10]

-

Capillary tubes

-

Thermometer

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid. This range is the melting point.[10]

Determination of Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.[11][12]

Apparatus:

-

Conical flasks with stoppers

-

Shaker water bath with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent in a conical flask.

-

Seal the flask and place it in a shaker water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate appropriately and analyze its concentration using a pre-calibrated analytical method.

-

The determined concentration represents the solubility of the compound at that temperature.

Determination of pKa

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa) of a compound.[13]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Titration vessel

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (typically water or a water-cosolvent mixture).

-

Place the solution in the titration vessel and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (if the compound is a base) or a strong base (if the compound is an acid).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the titration curve, often as the pH at the half-equivalence point.

Synthetic Utility and Biological Context

This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic or agricultural applications.[1] The reactivity of the chlorine atom at the 2-position of the pyrimidine ring allows for facile nucleophilic substitution, enabling the introduction of various functional groups.

Caption: Synthetic pathways from this compound.

While specific signaling pathways directly modulated by this compound are not extensively documented, its core pyrimidine structure is central to cellular metabolism. Pyrimidine derivatives are essential for the de novo and salvage pathways of nucleotide synthesis, which are intrinsically linked to fundamental cellular processes.[2][4][14][15][16]

Caption: Pyrimidine metabolism and its link to cellular functions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C5H4ClN3O | CID 247028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]

- 9. 2-Chloropyrimidine-4-carboxylic acid CAS#: 149849-92-3 [m.chemicalbook.com]

- 10. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 16. Pyrimidine pathways in health and disease [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Chloropyrimidine-4-carboxamide in Drug Discovery: A Technical Guide to the Mechanisms of its Derivatives

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the molecule itself is not typically considered a therapeutic agent with a defined mechanism of action, its chemical reactivity, particularly the presence of a chlorine atom at the 2-position of the pyrimidine ring, makes it an ideal starting material for the development of novel pharmaceuticals.[1] This technical guide delves into the core mechanisms of action of several key classes of therapeutic agents derived from this compound, providing an in-depth resource for researchers, scientists, and drug development professionals. The pyrimidine scaffold, a fundamental component of DNA and RNA, offers a unique framework for designing molecules that can interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2]

I. As a Precursor to Potent Sodium Channel Blockers for Pain Management

Derivatives of this compound have been successfully developed as potent, state-dependent sodium channel blockers for the treatment of chronic pain. A notable example is 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), a novel analog of V102862.[3]

Mechanism of Action: State-Dependent Sodium Channel Blockade

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells like neurons. In pathological pain states, these channels can become hyperexcitable. State-dependent sodium channel blockers preferentially bind to and stabilize the inactivated state of the channel, thereby reducing the firing frequency of hyperactive neurons without significantly affecting normal neuronal activity.[3] PPPA has demonstrated significantly higher potency and faster binding kinetics compared to established sodium channel blockers like carbamazepine (CBZ) and lamotrigine (LTG).[3]

Quantitative Data

| Compound | IC50 (µM) for Tonic Block of Na(v)1.2 | IC50 (µM) for Phasic Block of Na(v)1.2 (at 10 Hz) |

| PPPA | 0.03 | 0.003 |

| V102862 | 30 | 3 |

| Carbamazepine | >100 | 30 |

| Lamotrigine | >100 | 100 |

Data extracted from a study on recombinant rat Na(v)1.2 channels.[3]

Experimental Protocols

Electrophysiological Recordings from Recombinant Rat Na(v)1.2 Channels:

Whole-cell voltage-clamp recordings were performed on HEK-293 cells stably expressing recombinant rat Na(v)1.2 channels. To assess tonic block, cells were held at a hyperpolarized potential (-100 mV) and depolarized to 0 mV for 20 ms. For phasic block, a train of depolarizing pulses to 0 mV (20 ms duration) was applied at a frequency of 10 Hz from a holding potential of -100 mV. The peak inward sodium current was measured in the absence and presence of the test compound to determine the concentration-dependent inhibition.[3]

Signaling Pathway Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Maleic Anhydride (CAS 108-31-6)

An in-depth analysis for the provided CAS number 14599-31-6 could not be completed as this identifier does not correspond to a valid chemical substance in the searched databases. The search results consistently point to CAS number 108-31-6, which identifies the compound Maleic Anhydride.

It is possible that the requested CAS number contains a typographical error. This guide will proceed by providing a comprehensive overview of Maleic Anhydride (CAS 108-31-6), a structurally related and industrially significant chemical, assuming this was the intended subject of the query.

This document provides a detailed overview of the chemical properties, structure, and applications of Maleic Anhydride, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Maleic Anhydride is an organic compound with the chemical formula C₄H₂O₃.[1] It is the acid anhydride of maleic acid. In its pure form, it exists as colorless needles or white lumps with a pungent, acrid odor.[1][2]

Structure:

The molecule features a cyclic structure containing a five-membered ring with two carbonyl groups and a carbon-carbon double bond.

Molecular Identifiers:

-

SMILES: O=C1OC(=O)C=C1

-

InChI: 1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H

-

InChI Key: FPYJFEHAWHCUMM-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of Maleic Anhydride is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 98.06 g/mol | [3] |

| Melting Point | 51-56 °C | [1] |

| Boiling Point | 200 °C | [1] |

| Density | 1.48 g/cm³ at 20 °C | [1][2] |

| Vapor Pressure | 0.16 mmHg at 20 °C | [1] |

| Flash Point | 103 °C | [2][3] |

| Autoignition Temperature | 477 °C | [2] |

| Water Solubility | Reacts exothermically with water to form maleic acid | [2] |

| log Pow | -2.61 | [2] |

Experimental Data and Protocols

Spectroscopic Data:

While specific spectra were not retrieved in the search, typical analytical methods for the characterization of Maleic Anhydride would include:

-

Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching vibrations of the anhydride group (typically two bands around 1850 and 1780 cm⁻¹) and the C=C stretching of the double bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single peak in the olefinic region (around 7.0 ppm) corresponding to the two equivalent vinyl protons.

-

¹³C NMR: Signals for the carbonyl carbons and the sp² hybridized carbons of the double bond.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Protocols:

Detailed experimental protocols are highly specific to the application. However, a general protocol for a common reaction involving Maleic Anhydride, the Diels-Alder reaction, is outlined below.

Generalized Protocol for a Diels-Alder Reaction:

-

Reactant Preparation: Dissolve Maleic Anhydride (the dienophile) in an appropriate solvent (e.g., toluene, 1,4-dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Diene: Add the diene (e.g., furan, cyclopentadiene) to the solution. The molar ratio is typically 1:1, although a slight excess of one reactant may be used.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the diene.

-

Monitoring: Monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

-

Characterization: Confirm the structure of the resulting adduct using spectroscopic methods (IR, NMR, MS).

Reactivity and Applications

Maleic Anhydride is a versatile chemical intermediate due to its dual functionality.[1]

Key Reactions:

-

Hydrolysis: Reacts with water to form maleic acid.

-

Diels-Alder Reactions: The electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for forming six-membered rings.

-

Polymerization: It can undergo both homopolymerization and copolymerization. It is a key monomer in the production of unsaturated polyester resins.[1]

-

Grafting: Used to functionalize polymers like polyethylene and polylactic acid to enhance their properties.

Logical Relationship of Reactivity:

Role in Drug Development and Biological Systems

While Maleic Anhydride itself is a highly reactive and irritant compound not used directly as a therapeutic, its derivatives have been explored in drug development.[3] Copolymers of maleic anhydride have been investigated for drug delivery applications. The anhydride functionality allows for conjugation with drugs and targeting moieties.

Experimental Workflow for Evaluating Biological Activity of Derivatives:

For instance, studies have synthesized derivatives of maleic anhydride and evaluated their anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.[4]

Safety and Handling

Maleic Anhydride is a corrosive substance and a potent irritant to the skin, eyes, and respiratory tract.[1] It is also a combustible solid.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from water, strong oxidizing agents, and strong bases.[1]

References

The Biological Significance of 2-Chloropyrimidine-4-carboxamide: A Scaffold for Diverse Pharmacological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While information on the intrinsic biological activity of this compound itself is limited, its true significance in the pharmaceutical and agrochemical industries lies in its utility as a reactive intermediate. The presence of a chloro substituent at the 2-position of the pyrimidine ring provides a key site for nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures with significant pharmacological properties.

This technical guide explores the biological activities of prominent classes of compounds derived from the this compound scaffold, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways. The pyrimidine nucleus is a common feature in many therapeutic agents, and the derivatives of this compound are no exception, exhibiting activities that span from anticancer and antiviral to anti-inflammatory and neuroprotective.[1][2][3]

Key Classes of Biologically Active Derivatives

The versatility of the this compound core has led to the development of several classes of compounds with distinct and potent biological activities.

Sodium Channel Blockers for Pain Management

A notable derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), has been identified as a potent, broad-spectrum, state-dependent sodium channel blocker.[4] This class of compounds holds promise for the treatment of chronic pain states, including neuropathic and inflammatory pain.[4] The mechanism involves the blockade of voltage-gated Na+ channels, which are crucial in the generation and propagation of action potentials in neurons. Pathological neuronal hyperexcitability, a hallmark of chronic pain, is often associated with the dysfunction of these channels.[4]

| Compound | Target | Assay | Potency | Reference |

| 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) | Recombinant rat Nav1.2 channels | Electrophysiology | ~1000x more potent than Carbamazepine and Lamotrigine | [4] |

| PPPA | Native Na+ currents in cultured rat dorsal root ganglion neurons | Electrophysiology | Significantly more potent than Carbamazepine and Lamotrigine | [4] |

Detailed methodologies for assessing the sodium channel blocking activity of PPPA would typically involve whole-cell patch-clamp recordings from cultured neurons or cells expressing specific sodium channel subtypes.

-

Cell Culture: Rat dorsal root ganglion (DRG) neurons are isolated and cultured. Alternatively, HEK293 cells stably expressing specific rat Nav channel subtypes (e.g., Nav1.2) are used.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

-

Solutions: The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.3 with NaOH. The intracellular (pipette) solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Voltage Protocol: To assess state-dependent block, a holding potential of -100 mV is used. A series of depolarizing pulses are applied to elicit sodium currents. The effect of the compound on the peak inward current is measured at different concentrations.

-

Data Analysis: Concentration-response curves are generated to determine the IC50 values for the block of sodium channels in the resting and inactivated states.

Caption: Mechanism of action of PPPA as a sodium channel blocker.

Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

Pyrimidine-4-carboxamides have been identified as inhibitors of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[5] NAPE-PLD inhibitors are being investigated for their potential in modulating emotional behavior and other neurological functions.[5]

| Compound | Target | pIC50 | Reference |

| Pyrimidine-4-carboxamide 2 | NAPE-PLD | 6.09 ± 0.04 | [5] |

| LEI-401 | NAPE-PLD | 7.14 ± 0.04 µM | [5] |

The inhibitory activity of pyrimidine-4-carboxamide derivatives against NAPE-PLD can be assessed using a high-throughput screening assay.

-

Enzyme Preparation: Recombinant human NAPE-PLD is expressed and purified.

-

Substrate: A fluorescently labeled NAPE substrate is used.

-

Assay Buffer: The assay is performed in a suitable buffer, typically containing Tris-HCl and other necessary co-factors.

-

Procedure:

-

The test compound is pre-incubated with the enzyme.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the fluorescence of the product is measured using a plate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Inhibition of NAPE-PLD by pyrimidine-4-carboxamide derivatives.

Covalent Inhibitors of Mitogen- and Stress-activated Kinase 1 (MSK1)

Certain 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[6] This represents a less common mechanism of covalent inhibition involving an SNAr reaction with a cysteine residue in the kinase active site.[6] MSK1 is involved in cellular signaling pathways related to inflammation and cancer, making its inhibitors potential therapeutic agents.

| Compound | Target | Assay | Potency | Reference |

| Compound 14 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |

| Compound 19 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |

| Compound 20 | MSK1 CTKD | Biochemical Assay | ~10% recovery of activity after 7h | [6] |

| Compound 22 | MSK1 CTKD | Biochemical Assay | ~10-fold more potent than compound 14 | [6] |

The inhibitory activity of chloropyrimidine derivatives against MSK1 can be determined using a biochemical kinase assay.

-

Reagents: Recombinant MSK1 CTKD, a suitable substrate peptide, and ATP are required.

-

Assay Format: The assay can be performed in a 384-well plate format.

-

Procedure:

-

The test compound is incubated with the MSK1 enzyme.

-

The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

The reaction is allowed to proceed for a specific time at room temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or mass spectrometry.

-

-

Data Analysis: IC50 values are calculated from the dose-response curves. To confirm covalent inhibition, a washout experiment or mass spectrometry analysis of the enzyme-inhibitor complex can be performed.

Caption: Workflow for a biochemical kinase inhibition assay.

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a rich diversity of pharmacologically active compounds. While the compound itself is not noted for significant biological activity, its derivatives have demonstrated potent and specific interactions with a range of biological targets, including ion channels, enzymes, and kinases. The examples highlighted in this guide underscore the immense potential of the this compound scaffold in the discovery and development of novel therapeutics for a multitude of diseases. Future research leveraging this versatile chemical entity is poised to yield further breakthroughs in medicinal chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloropyrimidine-4-carboxamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloropyrimidine-4-carboxamide derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The unique chemical properties of the 2-chloropyrimidine scaffold make it a versatile starting point for the synthesis of a wide array of bioactive molecules, particularly as kinase inhibitors for therapeutic applications in oncology and immunology. This document details the synthesis, biological activities, and experimental evaluation of these compounds, presenting quantitative data in a structured format, providing detailed experimental protocols, and visualizing key biological and experimental processes.

Core Structure and Therapeutic Potential

This compound serves as a key intermediate in the development of novel pharmaceuticals.[1] The chlorinated pyrimidine ring is highly reactive, allowing for diverse substitutions and the creation of extensive compound libraries for screening.[1] These derivatives have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often implicated in diseases like cancer.[2][3] The 2,4-diaminopyrimidine-5-carboxamide scaffold, a common analogue, has been instrumental in developing potent and selective inhibitors for kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[4] The core structure's ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases is a key factor in its inhibitory activity.[4]

Synthesis of this compound and its Derivatives

The synthesis of the core intermediate, 2-chloropyrimidine, can be achieved from 2-aminopyrimidine through a diazotization reaction followed by treatment with a chlorine source.[5] A general procedure involves dissolving 2-aminopyrimidine in concentrated hydrochloric acid, cooling the solution, and then adding sodium nitrite.[5] The resulting diazonium salt is subsequently neutralized to yield 2-chloropyrimidine.[5]

From this core, a variety of derivatives can be synthesized. For instance, this compound can be prepared from 2-chloropyrimidine-4-carboxylic acid by reacting it with thionyl chloride to form the acid chloride, which is then treated with ammonium hydroxide.[6] Further modifications are typically achieved through nucleophilic aromatic substitution (SNAr) reactions at the chlorine positions.[1][7]

Experimental Protocol: General Synthesis of this compound Derivatives

The following is a generalized protocol for the synthesis of this compound derivatives, often involving a nucleophilic aromatic substitution.

Materials:

-

2,4-dichloropyrimidine-5-carboxamide (starting material)

-

Appropriate amine nucleophile

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., 1-pentanol, THF, DMSO)

Procedure:

-

Dissolve 2,4-dichloropyrimidine-5-carboxamide in the chosen solvent in a reaction vessel.

-

Add the desired amine nucleophile and the base to the reaction mixture.

-

Heat the mixture to a specified temperature (e.g., 120-140 °C) and stir for a designated time (e.g., 2-16 hours).[1][7]

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with a suitable reagent like brine.

-

Extract the product using an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over an anhydrous salt (e.g., magnesium sulfate).

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield the final derivative.[1][7]

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have demonstrated potent inhibitory activity against a range of protein kinases, making them attractive candidates for cancer therapy. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these inhibitors.

For example, in a series of pyrimidine-based Aurora A kinase inhibitors, the nature and position of halogen substituents on an attached benzene ring were found to be critical for their activity and their ability to reduce cMYC/MYCN levels in cancer cells.[1][7] Similarly, for covalent inhibitors of MSK1, the replacement of a 4-azaindole group with N- and C-linked pyrrolopyrimidines resulted in a nearly 10-fold increase in potency.[8]

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activity of selected this compound derivatives and analogues against various kinases and cancer cell lines.

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Derivative 1 | MSK1 | < 0.1 | [8] |

| Derivative 2 | VEGFR-2 | Potent | [9] |

| Derivative 3 | CDK1 | Potent | [9] |

| Compound 13 | Aurora A | < 0.2 | [1][7] |

| Compound 8a | FAK | 0.047 | [10] |

| Ceritinib | ALK | 0.0407 | [11] |

| Compound 5e | VEGFR-2 | 0.124 | [12] |

| Compound 5e | HER-2 | 0.077 | [12] |

| Compound ID | Cancer Cell Line | EC50 / IC50 (µM) | Reference |

| Derivative 6 | HCT116 | 89.24 | [13] |

| Derivative 6 | MCF7 | 89.37 | [13] |

| Compound 13 | NCI-H82 (SCLC) | < 0.2 | [1][7] |

| Compound 8a | H1975 | 0.044 | [10] |

| Compound 8a | A431 | 0.119 | [10] |

| Derivative 5 | HeLa | 9.27 | [14] |

| Derivative 5 | HepG-2 | 5.91 | [14] |

| Derivative 5 | MCF-7 | 7.69 | [14] |

Experimental Protocols for Biological Assays

The evaluation of this compound derivatives as kinase inhibitors involves a variety of biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, where a higher luminescence signal indicates greater inhibition of the kinase.[2]

Materials:

-

Kinase enzyme (e.g., JAK2) and its specific peptide substrate

-

Assay buffer

-

Test compounds serially diluted in DMSO

-

ATP detection reagent (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Luminescence plate reader

Procedure:

-

Compound Plating: Add a small volume (e.g., 1 µL) of the serially diluted test compounds to the wells of the 384-well plate. Include DMSO-only (vehicle) and positive controls.[2]

-

Kinase Reaction: Prepare a master mix of the kinase, its substrate, and assay buffer. Dispense this mixture into each well to initiate the reaction.[2]

-

Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[2]

-

Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[2]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.[2]

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][13]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

Test compounds

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[4]

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[4]

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells and determine the EC50 or IC50 value.[4]

Signaling Pathways and Experimental Workflows

The inhibitory effects of this compound derivatives on specific kinases disrupt downstream signaling pathways, leading to their therapeutic effects. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and the methods used for their evaluation.

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Caption: Inhibition of the JAK-STAT signaling pathway by a 2-chloropyrimidine derivative.

Conclusion

This compound derivatives represent a promising and versatile scaffold in modern drug discovery. Their synthetic tractability allows for the generation of diverse chemical libraries, and their inherent ability to interact with the ATP-binding site of kinases has led to the development of potent and selective inhibitors. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and the biological effects of these compounds holds the potential to deliver novel and effective therapies for a range of diseases, particularly cancer.

References

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound CAS#: 22536-66-9 [amp.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. mdpi.com [mdpi.com]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Chloropyrimidine-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 2-Chloropyrimidine-4-carboxamide, a key intermediate in pharmaceutical and agrochemical research. The information is structured to be a practical resource for laboratory work and further investigation into the applications of this compound.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for this compound. Due to the limited publicly available experimental data, some values are predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | (Predicted) | ¹³C NMR | (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |

| ~8.90 | d, J ≈ 5.0 Hz | H-6 | ~170.0 |

| ~7.80 | d, J ≈ 5.0 Hz | H-5 | ~162.0 |

| ~7.60 (broad s, 1H), ~7.40 (broad s, 1H) | Amide Protons (-CONH₂) | ~160.0 | |

| ~120.0 | |||

| ~158.0 |

Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Medium-Strong, Broad | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| 1570 - 1400 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~850 | Strong | C-Cl stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | [M+H]⁺ | Molecular ion peak (protonated) |

| 157/159 | - | Molecular ion (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | - | [M-NH₂]⁺ |

| 113/115 | - | [M-CONH₂]⁺ |

| 78 | - | [C₄H₂N₂]⁺ (pyrimidine ring fragment) |

The LC-MS analysis has confirmed the protonated molecular ion at m/z 158[1]. The fragmentation pattern is predicted based on common fragmentation pathways for amides and chlorinated heterocyclic compounds.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the conversion of the corresponding carboxylic acid to the amide.[1]

-

Acid Chloride Formation: 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in thionyl chloride (SOCl₂).

-

The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl chloride intermediate.

-

Amidation: After cooling, the excess thionyl chloride is removed under reduced pressure.

-

The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the reaction mixture.

-

Work-up and Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out.

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a liquid chromatography (LC) system.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely to show the protonated molecular ion [M+H]⁺, as has been reported[1].

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic characterization.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

Determining the Solubility of 2-Chloropyrimidine-4-carboxamide: A Technical Guide for Researchers

Introduction to 2-Chloropyrimidine-4-carboxamide

This compound is a heterocyclic organic compound with the chemical formula C₅H₄ClN₃O. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its utility in the development of antiviral and anticancer agents underscores the importance of characterizing its physicochemical properties, including solubility, to facilitate formulation and drug delivery studies.

Solubility Data

A comprehensive search of scientific databases and chemical supplier technical data sheets did not yield quantitative solubility data for this compound in common laboratory solvents. The table below reflects this lack of publicly available information. Researchers are encouraged to determine the solubility experimentally using the protocols outlined in this guide.

| Solvent | Chemical Formula | Solubility ( g/100 mL) at 25°C | Temperature Dependence |

| Water | H₂O | Data not available | Data not available |

| Ethanol | C₂H₅OH | Data not available | Data not available |

| Methanol | CH₃OH | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Data not available |

| Acetone | (CH₃)₂CO | Data not available | Data not available |

| Acetonitrile | CH₃CN | Data not available | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The shake-flask method is considered the gold standard for determining equilibrium solubility.

Equilibrium Solubility Determination using the Shake-Flask Method

The shake-flask method, as described by Higuchi and Connors, is a reliable technique for measuring the thermodynamic solubility of a compound.[1]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.[3] Subsequently, centrifuge the samples to further separate the undissolved solid from the saturated solution.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

Kinetic Solubility Determination

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a large number of compounds. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry.

Procedure:

-

Preparation of Serial Dilutions: Prepare serial dilutions of the this compound stock solution in the aqueous buffer in a 96-well plate.

-

Incubation: Incubate the plate at a controlled temperature for a shorter period than the equilibrium method (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining the solubility of a compound and a conceptual representation of how solubility can influence a biological signaling pathway.

Figure 1: Experimental workflow for equilibrium solubility determination.

Figure 2: Conceptual diagram of solubility's impact on a signaling pathway.

References

Theoretical Analysis of 2-Chloropyrimidine-4-carboxamide: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a substituted pyrimidine derivative featuring a chlorine atom at the 2-position and a carboxamide group at the 4-position. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of bioactive compounds, including inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (Btk). A comprehensive theoretical study would provide invaluable insights into its structural stability, electronic characteristics, and potential intermolecular interactions, which are fundamental to its role in medicinal chemistry.

Methodologies for Theoretical Investigation

A robust computational analysis of this compound would typically involve quantum chemical calculations based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Computational Workflow

The general workflow for a theoretical study of this molecule is depicted below. This process begins with defining the initial molecular structure and proceeds through optimization and property calculations.

Experimental Protocols: A Computational Approach

While no specific experimental data from theoretical studies on this compound is available, the following outlines a standard and robust computational protocol.

Software: Gaussian, ORCA, or similar quantum chemistry software packages.

Methodology:

-

Initial Structure: The initial 3D coordinates of this compound would be generated using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization: A full geometry optimization would be performed using Density Functional Theory (DFT). A common and reliable functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions. The optimization calculation is run until the forces on the atoms are negligible, and the geometry is at a stationary point on the potential energy surface.

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (ESP) would also be calculated to identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.

Presentation of Theoretical Data

The data generated from the aforementioned computational protocols would be systematically organized for clarity and comparative analysis.

Optimized Geometrical Parameters

The optimized structure's bond lengths, bond angles, and dihedral angles would be presented in a tabular format. An example of how this data would be structured is provided below.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Atoms | Value (Å or °) |

| Bond Lengths | C2-Cl | Calculated Value |

| N1-C2 | Calculated Value | |

| C4-C5 | Calculated Value | |

| C4-C(O)NH2 | Calculated Value | |

| Bond Angles | N1-C2-N3 | Calculated Value |

| C2-N3-C4 | Calculated Value | |

| C5-C4-C(O) | Calculated Value | |

| Dihedral Angles | N3-C4-C(O)-N | Calculated Value |

Vibrational Frequencies

The calculated vibrational frequencies and their corresponding IR intensities and Raman activities would be tabulated to represent the theoretical vibrational spectrum.

Table 2: Hypothetical Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | e.g., C=O stretch |

| 2 | Value | Value | Value | e.g., N-H stretch |

| 3 | Value | Value | Value | e.g., C-Cl stretch |

Electronic Properties

Key electronic descriptors derived from the calculations would be summarized to provide a concise overview of the molecule's electronic structure and reactivity.

Table 3: Hypothetical Electronic Properties

| Property | Value (Hartree or eV) |

| Total Energy | Calculated Value |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Dipole Moment | Calculated Value (Debye) |

Logical Relationships in Drug Design

The theoretical data for this compound would be a critical input for further drug design and development efforts. The relationship between these fundamental properties and their application is illustrated below.

Conclusion

While specific theoretical studies on this compound are not prevalent in the current body of scientific literature, this guide outlines the standard and necessary computational methodologies to perform such an analysis. The data derived from these theoretical approaches, including optimized geometry, vibrational spectra, and electronic properties, are crucial for a deeper understanding of the molecule's behavior. For drug development professionals, these computational insights are foundational for molecular docking, predicting reactivity, and designing novel, more effective therapeutic agents. The workflows and data presentation formats provided herein offer a clear roadmap for future theoretical investigations into this important chemical entity.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 2-Chloropyrimidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This methodology is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. Pyrimidine derivatives are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. The functionalization of the pyrimidine core through cross-coupling reactions allows for the exploration of vast chemical space and the generation of novel drug candidates.

This document provides a detailed protocol for the Suzuki coupling of 2-chloropyrimidine-4-carboxamide with various aryl and heteroaryl boronic acids. Due to the electron-deficient nature of the pyrimidine ring, the chlorine atom at the C2 position is activated towards oxidative addition, making it a suitable substrate for palladium-catalyzed cross-coupling. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 2-substituted pyrimidine-4-carboxamide products. The following protocols and data have been compiled to guide researchers in the successful execution of this important transformation.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Two representative protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines.[1][2]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., P(t-Bu)₃, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, toluene, or a mixture with water)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired 2-substituted pyrimidine-4-carboxamide.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[3][4]

Materials:

-

Same as Protocol 1

-

Microwave reactor and appropriate reaction vials

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a magnetic stir bar.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 2:1 v/v).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1 (steps 7-10).

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki coupling of this compound.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of chloropyrimidines, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [1][3] |

| 2 | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 15 min | 81 | [1][3] |

| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ | Toluene | 100 | 12 h | High Yields (qualitative) | [5] |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 h | High Yields (qualitative) | [6] |

| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 h | Moderate to Good Yields | [7] |

Note: The yields reported are for analogous chloropyrimidine substrates and may vary for this compound.

Troubleshooting and Optimization

-

Low Yield: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The purity of the reagents, especially the boronic acid, is critical. Protodeboronation (loss of the boronic acid group) can be a side reaction; using a stronger base or anhydrous conditions can sometimes mitigate this.[6]

-

Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich phosphine ligands can help to prevent this.[6]

-

Homocoupling: The formation of biaryl byproducts from the self-coupling of the boronic acid can occur. This is often minimized by ensuring the reaction is thoroughly deoxygenated.[6]

By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 2-substituted pyrimidine-4-carboxamide derivatives for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Chloropyrimidine-4-carboxamide as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropyrimidine-4-carboxamide is a versatile heterocyclic building block increasingly utilized in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the reactive chlorine atom at the 2-position and the hydrogen bond-donating carboxamide group at the 4-position, allow for diverse chemical modifications to achieve high affinity and specificity for various kinase targets. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of kinase inhibitors, along with an overview of the key signaling pathways targeted by these compounds.

Synthetic Applications

The this compound scaffold serves as a key intermediate in the synthesis of a wide array of kinase inhibitors. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine-containing fragments to build a diverse chemical library.

General Synthetic Scheme

A common synthetic strategy involves the SNAr reaction of this compound with a primary or secondary amine. This reaction is typically carried out in a suitable solvent such as ethanol, butanol, or dioxane, often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the HCl generated.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine-4-carboxamide Derivative

Materials:

-

This compound

-

Desired amine

-

Diisopropylethylamine (DIPEA)

-

Anhydrous ethanol (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous ethanol, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrimidine-4-carboxamide derivative.

-

Characterize the final product by NMR and mass spectrometry.

Application in Kinase Inhibitor Development

Derivatives of this compound have shown inhibitory activity against a range of kinases implicated in various diseases, particularly cancer. The following table summarizes some examples of kinase targets and the corresponding inhibitory activities of compounds derived from this scaffold.

| Kinase Target | Inhibitor Scaffold | IC50 (nM) | Reference |

| MSK1 | Chloropyrimidine derivative | 200 | [1] |

| VEGFR-2 | 2-amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [2] |

| CDK1 | 2-amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [2] |

| BTK | 2-sulfonylpyrimidine derivative | <100 | [3] |

| HPK1 | Diaminopyrimidine carboxamide | <10 | [4] |

| Aurora A | Pyrimidine-based derivative | 38.6 | [5] |

| FAK | 2,4-dianilinopyrimidine derivative | 47 | [6] |

Experimental Protocols for Kinase Inhibition Assays

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)